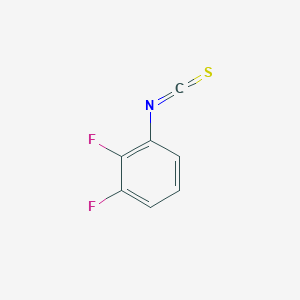

2,3-Difluorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMTMXKVJBKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374277 | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363179-57-1 | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Thioureas:

The most fundamental reaction of 2,3-difluorophenyl isothiocyanate is its reaction with primary or secondary amines to form N-(2,3-difluorophenyl)-N'-substituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions. These thiourea (B124793) derivatives can be valuable intermediates for further synthetic transformations or can be investigated for their own biological activities.

Synthesis of Heterocyclic Compounds:

Direct Synthesis Approaches from Primary Amines

The most prevalent and direct pathway to aryl isothiocyanates involves the chemical modification of a primary aryl amine. For the target compound, this involves the conversion of 2,3-difluoroaniline (B47769). sigmaaldrich.com This amine serves as the foundational precursor for building the isothiocyanate functional group (-N=C=S).

The transformation of 2,3-difluoroaniline into its isothiocyanate derivative is accomplished through several reliable methods, most of which involve the reaction with a thiocarbonyl source.

The most classic and widely employed method for synthesizing isothiocyanates from primary amines is a two-step process initiated by the reaction with carbon disulfide (CS₂). nih.govrsc.org In this process, the primary amine, such as 2,3-difluoroaniline, reacts with CS₂ in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. beilstein-journals.orgresearchgate.net This salt is typically generated in situ and is then treated with a desulfurizing (or dehydrating) agent to eliminate a sulfur-containing byproduct, yielding the final isothiocyanate. nih.govchemrxiv.org

The general mechanism involves:

Formation of Dithiocarbamate Salt: The nucleophilic amine attacks the electrophilic carbon of carbon disulfide. A base, such as triethylamine or potassium carbonate, facilitates this by deprotonating the resulting dithiocarbamic acid to form a stable salt. nih.govbeilstein-journals.org

Desulfurization: The dithiocarbamate salt is then treated with an agent that promotes the elimination of a sulfur atom and the formation of the C=S double bond of the isothiocyanate.

A variety of desulfurizing agents have been developed, each with specific advantages concerning reaction conditions, scope, and yield.

Interactive Table: Desulfurizing Agents for Dithiocarbamate Conversion

| Desulfurizing Agent | Typical Conditions | Scope | Key Advantages/Notes |

|---|---|---|---|

| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl | Alkyl and Aryl | A facile and general protocol with good yields. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Two-step process | Alkyl, Aromatic, Diisothiocyanates | An effective agent for non-chiral isothiocyanates. nih.gov |

| Iodine (I₂) | Two-step process, often in a biphasic medium | Aryl and Aliphatic | A mild and effective method using readily available reagents. nih.govcbijournal.com |

| Propane Phosphonic Acid Anhydride (B1165640) (T3P®) | One-pot, two-step reaction | Primary amines and their salts | Acts as an efficient desulfurating agent. organic-chemistry.org |

| Trichloroisocyanuric Acid (TCT) | Aqueous K₂CO₃, then TCT in CH₂Cl₂ at 0 °C | Wide range of primary amines | Particularly advantageous for highly electron-deficient aromatic isothiocyanates. beilstein-journals.org |

| (Me₄N)SCF₃ | Room temperature | Primary amines and diamines | A bench-stable, solid reagent that avoids toxic liquid reagents; byproducts are solid, simplifying purification. acs.org |

| Sodium Persulfate (Na₂S₂O₈) | One-pot in water | Alkyl and Aryl | A green and practical procedure using water as the solvent. rsc.org |

Chloroformate reagents offer an alternative route for the synthesis of isothiocyanates. Phenyl chlorothionoformate, for instance, can act as a thiocarbonyl-transfer agent. chemrxiv.orgorganic-chemistry.org In this method, the primary amine reacts with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide (B78521). This approach can be performed as a one-pot process, which is particularly effective for electron-rich aryl amines, or as a more versatile two-step procedure that is better suited for electron-deficient amines. chemrxiv.org

Additionally, ethyl chloroformate is documented as an effective desulfurization agent for dithiocarbamate salts that have been pre-formed from an amine and CS₂. nih.govnih.gov

Several one-pot strategies have been reported:

An amine is reacted with CS₂ and a base (e.g., K₂CO₃) in an aqueous/organic solvent mixture, followed by the addition of a desulfurizing agent like trichloroisocyanuric acid (TCT). beilstein-journals.org

Sodium hydroxide (NaOH) can be used as both the base for dithiocarbamate formation and the desulfurating reagent, offering a simple, low-cost, one-pot procedure under mild conditions. tandfonline.comtandfonline.com

Propane phosphonic acid anhydride (T3P®) is used to convert primary amines in a one-pot reaction with CS₂ to provide isothiocyanates in good yields. organic-chemistry.org

Recent research has focused on developing more environmentally friendly and cost-effective methods for isothiocyanate synthesis. benthamdirect.comeurekaselect.com These "green" approaches aim to replace toxic reagents, reduce the use of volatile organic solvents, and simplify reaction procedures.

Key advancements in green synthesis include:

Aqueous Synthesis: Conducting the reaction in water as the solvent, often mediated by reagents like sodium persulfate (Na₂S₂O₈), presents a significantly greener alternative to traditional organic solvents. beilstein-journals.orgrsc.org Biphasic systems, such as water/ethyl acetate (B1210297), have also been employed to facilitate both the reaction and the subsequent product extraction. cbijournal.com

Inexpensive and Non-toxic Reagents: The use of cheap, readily available, and non-toxic calcium oxide (CaO) as both the base and desulfurating agent has been developed. benthamdirect.comeurekaselect.com This method simplifies the reaction system, reduces costs, and generates fewer side products. Similarly, NaOH has been used for the same dual purpose. tandfonline.com

Photocatalysis: A novel method utilizes visible-light-driven photocatalysis with Rose Bengal as the catalyst. This approach is metal-free, proceeds under mild conditions, and is notable for its environmental friendliness and broad substrate compatibility. organic-chemistry.org

Electrochemical Synthesis: A practical and high-yielding electrochemical method has been developed that avoids the use of toxic and expensive reagents entirely. The reaction proceeds with an amine and carbon disulfide without the need for a supporting electrolyte. organic-chemistry.org

Interactive Table: Comparison of Green Synthesis Methodologies

| Method | Key Reagents | Solvent | Conditions | Advantages |

|---|---|---|---|---|

| NaOH-Promoted | Aryl Amine, CS₂, NaOH | Not specified | Mild, benchtop | No extra desulfurating reagent needed; low cost. tandfonline.comtandfonline.com |

| CaO-Promoted | Amine, CS₂, CaO | Not specified | Room temperature | CaO acts as both base and desulfurating agent; cheap, non-toxic. benthamdirect.comeurekaselect.com |

| Aqueous Persulfate | Amine, CS₂, Na₂S₂O₈ | Water | Basic conditions | Green solvent; practical and efficient one-pot procedure. rsc.org |

| Visible-Light Photocatalysis | Amine, CS₂, Rose Bengal, DBU | Acetonitrile | Green LED light | Mild, metal-free, efficient, and environmentally friendly. organic-chemistry.org |

Conversion of 2,3-Difluoroaniline to this compound

Indirect Synthetic Routes and Precursor Chemistry

While direct conversion from primary amines is the most common strategy, indirect routes and the chemistry of precursors are also relevant. The primary precursor for this compound is 2,3-difluoroaniline. sigmaaldrich.com The synthesis of this precursor can be achieved from less expensive starting materials like 2,3-dichloronitrobenzene through a sequence of fluorination, reduction, and other reactions. google.com

Indirect methods for forming the isothiocyanate group itself include:

Reaction with Thiophosgene (B130339) Surrogates: Due to the high toxicity of thiophosgene, stable and solid surrogates have been developed. The bench-stable reagent (Me₄N)SCF₃, for example, can efficiently transform primary amines into isothiocyanates at room temperature. acs.org

Use of Thiocarbonyl Fluoride: Thiocarbonyl fluoride, which can be generated in situ, reacts rapidly with primary amines, including electron-deficient anilines, to yield the corresponding isothiocyanates. rsc.orgorganic-chemistry.org

Starting from Other Nitrogen Functional Groups: Although less common, methods exist to produce isothiocyanates from other nitrogen-containing functional groups, which can offer advantages in chemoselectivity for complex molecules. rsc.orgchemrxiv.org

Use of Aroyl-Isothiocyanate Precursors: In some synthetic schemes, aroyl-isothiocyanates themselves serve as reactive precursors for the construction of more complex heterocyclic structures, such as β-lactams. rsc.org

Formation via Arylimino-1,2,3-Dithiazoles

A notable method for converting primary aromatic amines into aryl isothiocyanates utilizes stable, crystalline intermediates known as 5-(N-arylimino)-4-chloro-5H-1,2,3-dithiazoles. researchgate.netpsu.edu These precursors are readily synthesized in high yields from the reaction of anilines with 4,5-dichloro-1,2,3-dithiazolium chloride, a reagent also known as Appel's salt. researchgate.nettandfonline.com

The transformation of the arylimino-1,2,3-dithiazole intermediate into the final aryl isothiocyanate is typically achieved by treatment with a potent nucleophilic agent, such as a Grignard reagent. psu.edursc.org For instance, the reaction with ethylmagnesium bromide in a solvent like tetrahydrofuran (THF) effectively cleaves the dithiazole ring, leading to the formation of the desired isothiocyanate. researchgate.netpsu.edu This ring-opening is accompanied by the elimination of the cyano group latent within the dithiazole structure. psu.edu The reaction proceeds smoothly under mild conditions, often at room temperature or with gentle heating, providing a reliable two-step process to convert anilines to aryl isothiocyanates without the use of highly toxic reagents. psu.edursc.org

Table 1: Synthesis of Aryl Isothiocyanates from N-Arylimino-1,2,3-dithiazoles

| Starting Amine (ArNH₂) | Intermediate (Arylimino-1,2,3-dithiazole) | Reagent | Yield of Isothiocyanate (ArNCS) | Reference |

|---|---|---|---|---|

| Aniline | 5-(N-Phenylimino)-4-chloro-5H-1,2,3-dithiazole | EtMgBr in THF | 45-60% | psu.edu |

| 4-Fluoroaniline | 5-(N-(4-Fluorophenyl)imino)-4-chloro-5H-1,2,3-dithiazole | EtMgBr in THF | ~54% | researchgate.net |

| 4-Chloroaniline | 5-(N-(4-Chlorophenyl)imino)-4-chloro-5H-1,2,3-dithiazole | EtMgBr in THF | ~57% | researchgate.net |

| 4-Methoxyaniline | 5-(N-(4-Methoxyphenyl)imino)-4-chloro-5H-1,2,3-dithiazole | EtMgBr in THF | ~44% | researchgate.net |

Generation from Cyanothioformanilides

Cyanothioformanilides are closely related intermediates that can also be generated from arylimino-1,2,3-dithiazoles and serve as precursors to aryl isothiocyanates. researchgate.netpsu.edu The conversion of the dithiazole to the cyanothioformanilide can be achieved through various reactions, and the subsequent transformation of the cyanothioformanilide to the isothiocyanate offers an alternative pathway. researchgate.net

The cleavage of cyanothioformanilides to yield aryl isothiocyanates is efficiently carried out using ethylmagnesium bromide, similar to the direct conversion from dithiazoles. researchgate.net This step is rapid, particularly when heated in THF. researchgate.net In fact, the entire sequence from the arylimino-1,2,3-dithiazole to the aryl isothiocyanate via the cyanothioformanilide can be performed as a "one-pot" operation, enhancing the method's practical convenience. researchgate.net This pathway underscores the versatility of the dithiazole system in providing multiple routes to the desired isothiocyanate products. psu.edu

Emerging Synthetic Strategies for Isothiocyanates

Recent advancements in synthetic organic chemistry have introduced novel, more sustainable, and efficient methods for synthesizing isothiocyanates, moving away from classical, often harsh, conditions.

Visible-Light-Mediated Transformations

Photocatalysis using visible light has emerged as a powerful and green tool for organic synthesis. researchgate.netnih.gov This approach has been successfully applied to the preparation of both aliphatic and aromatic isothiocyanates. researchgate.net A common strategy involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate intermediate in situ. researchgate.netnih.gov This intermediate then undergoes a photocatalyzed desulfurization to yield the isothiocyanate. researchgate.net

The process is typically mild, efficient, and demonstrates broad functional group tolerance. researchgate.netnih.gov For example, reactions can be carried out at room temperature under irradiation from blue LEDs, using a photocatalyst like fac-[Ir(ppy)₃]. acs.org This method avoids the need for strong oxidants or bases that are common in traditional desulfurization steps, making it suitable for complex and sensitive molecules. researchgate.net

Electrochemical Synthesis Pathways

Electrosynthesis offers another modern and environmentally friendly alternative for producing isothiocyanates. gre.ac.ukorganic-chemistry.orgacs.org This method avoids the need for toxic and expensive chemical reagents by using electrical current as the driving force for the reaction. organic-chemistry.orgacs.org A practical and high-yielding electrochemical approach involves the condensation of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then subjected to anodic desulfurization. gre.ac.ukorganic-chemistry.org

A key advantage of this technique is that it can often be performed without a supporting electrolyte, simplifying the reaction setup and purification. gre.ac.ukorganic-chemistry.org The reaction is typically conducted in a simple electrochemical cell using common electrode materials like graphite for the anode and nickel for the cathode. organic-chemistry.org This method is mild, demonstrates excellent functional group tolerance, and is applicable to a wide range of aliphatic and aromatic amines. gre.ac.ukorganic-chemistry.org

Catalytic Isothiocyanation Reactions

Various catalytic systems have been developed to streamline the synthesis of isothiocyanates. These methods often enhance reaction efficiency, selectivity, and sustainability.

One innovative approach involves the sulfurization of isocyanides using elemental sulfur, catalyzed by an amine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This reaction proceeds under moderate heating and can be performed in green solvents, offering a sustainable route to isothiocyanates with high atom economy. rsc.orgmdpi.com

Transition-metal catalysis also plays a significant role. Molybdenum and rhodium complexes have been shown to catalyze the transformation of isocyanides to isothiocyanates using elemental sulfur. mdpi.com For example, molybdenum catalysts can facilitate the transfer of sulfur to the isocyanide, leading to the product in good to excellent yields. mdpi.com Another catalytic strategy involves the zinc iodide (ZnI₂)-catalyzed addition of ammonium thiocyanate to olefins, which provides isothiocyanates through a Markovnikov-type process followed by radical isomerization. organic-chemistry.org Copper-catalyzed tandem reactions have also been employed, for instance, in the synthesis of 2-iminobenzo-1,3-oxathioles from 2-iodophenols and isothiocyanates, showcasing the utility of isothiocyanates as reactive intermediates in catalytic processes. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2,3 Difluorophenyl Isothiocyanate

Nucleophilic Addition Reactions

Nucleophilic addition represents the most fundamental reaction class for isothiocyanates. masterorganicchemistry.combyjus.com The process involves the attack of a nucleophile on the central carbon of the isothiocyanate moiety, breaking the carbon-sulfur pi bond and forming a tetrahedral intermediate which is typically protonated to yield the final addition product. byjus.comucalgary.ca

Reactions with Amines and Hydrazides

Amines and their derivatives are common nucleophiles that readily react with isothiocyanates to produce substituted thiourea (B124793) and related structures. These reactions are typically efficient and form the basis for the synthesis of numerous biologically active molecules and heterocyclic precursors. ijacskros.com

The reaction between 2,3-difluorophenyl isothiocyanate and primary or secondary amines leads to the formation of N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the isothiocyanate carbon. researchgate.net The synthesis is generally straightforward, often achieved by mixing the reactants in a suitable solvent at room temperature or with gentle heating. ijacskros.com Thiourea derivatives are valuable intermediates in organic synthesis, serving as precursors for various heterocycles and as catalysts. nih.govorganic-chemistry.org

General Reaction Scheme for Thiourea Formation:

R¹R²NH + S=C=N-Ar → R¹R²N-C(=S)NH-Ar

(where Ar = 2,3-difluorophenyl)

| Amine Reactant (R¹R²NH) | Resulting Thiourea Product | Typical Reaction Conditions |

|---|---|---|

| Aniline | 1-(2,3-Difluorophenyl)-3-phenylthiourea | Ethanol (B145695), reflux |

| Benzylamine | 1-Benzyl-3-(2,3-difluorophenyl)thiourea | Acetonitrile, room temperature |

| Morpholine | 4-((2,3-Difluorophenyl)carbamothioyl)morpholine | Dichloromethane, room temperature |

When this compound is treated with hydrazides (R-CO-NHNH₂), the corresponding N-acyl-N'-(2,3-difluorophenyl)hydrazinecarbothioamides are formed. orientjchem.org This reaction is analogous to thiourea formation, with the terminal nitrogen of the hydrazide acting as the nucleophile. Research on the closely related 2,4-difluorophenyl isothiocyanate has shown that reacting it with various 4-(phenylsulfonyl)benzoic acid hydrazides in refluxing ethanol yields the respective hydrazinecarbothioamides. mdpi.comnih.gov These compounds are of significant interest as they are direct precursors for the synthesis of 1,2,4-triazole (B32235) heterocycles. nih.govsigmaaldrich.com The reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates has also been studied, resulting in thiosemicarbazides which can be cyclized into triazolethiones. researchgate.net

Reaction of 2,4-Difluorophenyl Isothiocyanate with Acid Hydrazides: Note: The following examples utilize the 2,4-difluorophenyl isomer, but the chemical principle is directly applicable to the 2,3-difluoro isomer.

| Acid Hydrazide Reactant | Isothiocyanate | Resulting Hydrazinecarbothioamide Product | Reference |

|---|---|---|---|

| 4-(Phenylsulfonyl)benzoic acid hydrazide | 2,4-Difluorophenyl isothiocyanate | N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide | mdpi.com |

| 4-(4-Chlorophenylsulfonyl)benzoic acid hydrazide | 2,4-Difluorophenyl isothiocyanate | 2-(4-((4-Chlorophenyl)sulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | mdpi.com |

| 4-(4-Bromophenylsulfonyl)benzoic acid hydrazide | 2,4-Difluorophenyl isothiocyanate | 2-(4-((4-Bromophenyl)sulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | mdpi.com |

Reactions with Hydroxyl and Epoxide Functional Groups as Blocking Reagents

Isothiocyanates can react with hydroxyl groups, such as those in alcohols, to form thiocarbamates. This reaction, however, is generally less facile than the reaction with amines. The concept of a "blocking reagent" or "protecting group" in organic synthesis involves the temporary modification of a functional group to prevent it from reacting during a subsequent chemical transformation. While isothiocyanates react with alcohols, they are not commonly employed as protecting groups for hydroxyl functions in synthetic chemistry.

Epoxides, or oxiranes, are three-membered cyclic ethers that react with nucleophiles via a ring-opening mechanism. The reaction of epoxides with various functional groups like amines, phenols, and carboxylic acids has been studied. bme.hubme.hu However, the direct, uncatalyzed reaction of an epoxide with an isothiocyanate is not a commonly reported transformation. The interaction is more likely to occur if the isothiocyanate is first converted to a more nucleophilic species or if the epoxide is activated by a catalyst. There is no specific literature found detailing the use of this compound as a blocking reagent for these functionalities.

Addition of α-Aminoalkyl Radicals

A modern and mechanistically distinct reaction involves the addition of α-aminoalkyl radicals to isothiocyanates. Research has demonstrated a visible-light-mediated photoredox synthesis of α-amino thioamides from N,N-dimethylaniline derivatives and aryl isothiocyanates. nih.govorganic-chemistry.org In this process, a photocatalyst, such as bis2-(4,6-difluorophenyl)pyridinato-C(2),Niridium(III) (FIrpic), facilitates the oxidation of a tertiary amine to generate a highly reactive α-aminoalkyl radical. acs.org This radical then undergoes nucleophilic addition to the electron-deficient carbon of the isothiocyanate. nih.govorganic-chemistry.org The reaction is notable for its ability to achieve C-H bond functionalization under mild conditions. organic-chemistry.org

Proposed Mechanism for α-Aminoalkyl Radical Addition:

Excitation of the photocatalyst by visible light.

Single-electron transfer (SET) from the tertiary amine to the excited photocatalyst, generating an amine radical cation.

Deprotonation of the amine radical cation to form an α-aminoalkyl radical.

Nucleophilic addition of the α-aminoalkyl radical to the isothiocyanate carbon.

Reduction of the resulting intermediate by the reduced form of the photocatalyst to yield the α-amino thioamide product and regenerate the catalyst. organic-chemistry.org

| Amine Substrate | Isothiocyanate Substrate | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylaniline | Phenyl isothiocyanate | 2-(Dimethylamino)-N,2-diphenyl-ethanethioamide | FIrpic | 75% | organic-chemistry.org |

| N,N,4-Trimethylaniline | Phenyl isothiocyanate | 2-(Dimethylamino)-2-(p-tolyl)-N-phenylethanethioamide | FIrpic | 81% | organic-chemistry.org |

Note: The table shows representative examples from the literature for aryl isothiocyanates; the reaction is broadly applicable to substituted variants like this compound.

Cyclization and Heterocyclic Compound Formation

The products derived from the nucleophilic addition to this compound, particularly thioureas and hydrazinecarbothioamides, are highly valuable intermediates for synthesizing a diverse range of heterocyclic compounds.

The hydrazinecarbothioamides formed in section 3.1.1.2 can undergo intramolecular cyclization under basic conditions. For instance, treating N-(2,4-difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide with aqueous sodium hydroxide (B78521) leads to the formation of a 5-(4-(phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.comnih.gov This transformation provides an efficient route to functionalized 1,2,4-triazole systems.

Another important cyclization pathway involves the reaction of acylhydrazides with isothiocyanates in the presence of a catalyst and an oxidant. This method can produce 2-imino-1,3,4-oxadiazoline derivatives. nih.gov The proposed mechanism involves the oxidation of the hydrazide to an N-acyldiazene intermediate, which then undergoes a DMAP-mediated annulation with the isothiocyanate. nih.gov

Furthermore, thiourea derivatives can be used to construct other heterocyclic rings. For example, o-aminonitrile derivatives can react with phenyl isothiocyanate to give a thiourea, which can then be cyclized in pyridine (B92270) to afford thieno[2,3-d]pyrimidine (B153573) structures. jcsp.org.pk

Synthesis of Nitrogen-Containing Heterocycles

This compound is a potent electrophile, making it an ideal substrate for reactions with binucleophiles to construct heterocyclic rings. Its reactivity is harnessed in the synthesis of various nitrogen-containing heterocycles, including triazoles, benzothiazoles, and as a building block for more complex structures like quinolone derivatives and spirocyclic systems.

A fundamental application of aryl isothiocyanates is in the synthesis of 1,2,4-triazole-3-thiones. The general synthesis involves a two-step process: the formation of a thiosemicarbazide (B42300) intermediate followed by an intramolecular cyclization.

The reaction is initiated by the nucleophilic attack of a terminal nitrogen atom of an acid hydrazide onto the electrophilic carbon of the isothiocyanate. This addition reaction forms a substituted thiosemicarbazide. Subsequent treatment of the thiosemicarbazide intermediate with a base, such as aqueous sodium hydroxide, induces an intramolecular cyclization via dehydration, yielding the stable 1,2,4-triazole-3-thione ring system. nih.govzsmu.edu.ua This method is broadly applicable to various substituted isothiocyanates and hydrazides. For instance, studies have successfully employed 3-fluorophenyl isothiocyanate in reactions with acid hydrazides to produce the corresponding thiosemicarbazides, which are then cyclized to 1,2,4-triazole-3-thiones. nih.gov The same mechanistic pathway is applicable to this compound, affording 4-(2,3-difluorophenyl)-5-substituted-1,2,4-triazole-3-thiones.

Thiosemicarbazide Formation: R-CO-NH-NH₂ + (2,3-F₂C₆H₃)-N=C=S → R-CO-NH-NH-C(=S)-NH-(2,3-F₂C₆H₃)

Cyclization: The thiosemicarbazide cyclizes in a basic medium to form the triazole-thione ring.

These triazole-thiones are significant scaffolds in medicinal chemistry, known to exhibit a range of biological activities. zsmu.edu.uanih.gov

The 1,2,4-triazole-3-thione core synthesized in the previous step possesses a reactive thiol group (in its tautomeric form), which is a soft nucleophile. This allows for straightforward derivatization through S-alkylation. The reaction typically proceeds by treating the triazole-thione with an alkylating agent, such as an alkyl or benzyl (B1604629) halide, in the presence of a base.

The base, often sodium ethoxide or sodium hydroxide, deprotonates the thiol group, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the alkylating agent in a classic SN2 reaction, resulting in the formation of a new carbon-sulfur bond. This yields a 3-(alkylthio)-1,2,4-triazole derivative. This S-alkylation is a common strategy to modify the properties of the parent triazole-thione and to build more complex molecules. nih.gov For example, the reaction of 4-amino-5-aryl-1,2,4-triazole-3-thiones with phenacyl bromide leads to the formation of triazolothiadiazines. nih.gov

A noteworthy application of aryl isothiocyanates is the direct synthesis of 2-aminobenzothiazoles from nitroarene precursors, avoiding the common route that requires the pre-reduction of the nitro group to an aniline. researchgate.net A specific method has been developed for the cyclization of o-chloronitrobenzenes with aryl isothiocyanates, like this compound, promoted by elemental sulfur. researchgate.net

In this one-pot reaction, the o-chloronitrobenzene, the aryl isothiocyanate, and elemental sulfur are heated in the presence of a base, such as N-methylpiperidine, in a polar aprotic solvent like N-methylpyrrolidin-2-one (NMP). researchgate.net This redox condensation process is step- and redox-economical. The reaction is sensitive to the electronic properties of the aryl isothiocyanate, with electron-donating or weakly electron-withdrawing groups generally providing better yields. The proposed mechanism involves the sulfur acting as a reducing agent for the nitro group and facilitating the cyclization. This method provides a direct route to N-(2,3-difluorophenyl)-2-aminobenzothiazole derivatives.

The isothiocyanate group can participate in cycloaddition reactions to construct spirocyclic frameworks, which are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. nih.govnih.gov The C=N or C=S double bonds of the isothiocyanate can act as dienophiles or dipolarophiles in these reactions.

One established strategy involves the [3+2] cycloaddition of isothiocyanates with suitable 1,3-dipoles. For example, 3-isothiocyanato oxindoles have been shown to undergo formal [3+2] cycloaddition reactions to generate aza-spirocyclic compounds. researchgate.net In these reactions, the isothiocyanate acts as the two-atom component. While a direct example using this compound is not prominent, the principle demonstrates a viable pathway. The reaction of this compound with a suitable dipole, generated in situ, could lead to the formation of a five-membered heterocyclic ring spiro-fused to another ring system. The reactivity in such cycloadditions would be influenced by the electronic nature of the difluorophenyl ring.

While not typically a direct precursor for the core quinolone structure, this compound can be a valuable reagent for introducing specific side chains or for building fused heterocyclic systems onto a quinolone scaffold. The reactivity of the isothiocyanate group with nucleophiles is key to this application.

A plausible synthetic strategy involves the reaction of this compound with a quinolone derivative bearing a primary or secondary amine. This would form a thiourea linkage, tethering the 2,3-difluorophenyl moiety to the quinolone core. Furthermore, isothiocyanates are known to react with amino-acid derivatives like anthranilic acid to form thiourea intermediates that can subsequently cyclize to form quinazoline (B50416) derivatives. tsijournals.com A similar strategy could be envisioned with substituted amino acids to build structures related to the quinolone family. For instance, reacting this compound with an appropriate amino-benzoyl acetate (B1210297) could initiate a sequence leading to a substituted quinolone.

Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are highly efficient tools in synthetic chemistry. nih.govresearchgate.net Aryl isothiocyanates are excellent substrates for MCRs due to the electrophilicity of the central carbon atom.

A representative example is the three-component reaction between an aryl isothiocyanate, hydrazine (B178648) monohydrate, and a dialkyl acetylenedicarboxylate. researchgate.net In this process, the hydrazine initially adds to the isothiocyanate to form a thiosemicarbazide, which then acts as a binucleophile, reacting with the electron-deficient alkyne. A subsequent intramolecular cyclization yields a highly functionalized heterocyclic product. By employing this compound in such a reaction, a complex molecule incorporating the difluorophenyl group can be assembled in a single, highly atom-economical step. The versatility of MCRs allows for the rapid generation of molecular diversity, making this a powerful strategy for creating libraries of novel compounds for drug discovery.

Electrophilic Character and Reaction Pathways

The isothiocyanate group is characterized by an electrophilic carbon atom, which is susceptible to attack by various nucleophiles. The two fluorine atoms on the phenyl ring of this compound exert a strong electron-withdrawing inductive effect. This effect is anticipated to increase the partial positive charge on the isothiocyanate carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to non-fluorinated phenyl isothiocyanate.

The primary reaction pathway for isothiocyanates involves nucleophilic addition to the central carbon atom. Common nucleophiles include primary and secondary amines, alcohols, and thiols.

Reaction with Alcohols to Form Thiocarbamates: The reaction of this compound with alcohols would lead to the formation of O-alkyl N-(2,3-difluorophenyl)thiocarbamates. These reactions are generally slower than those with amines and may require heating or the use of a catalyst. The synthesis of thiocarbamates can be achieved through the reaction of alcohols with thiocyanates, a process known as the Riemschneider thiocarbamate synthesis. wikipedia.org

While specific research on the reaction pathways of this compound is limited, the general reactivity of aryl isothiocyanates provides a strong indication of its expected chemical behavior. The electron-withdrawing nature of the difluoro-substituted phenyl ring is a key determinant of its enhanced electrophilic character.

Stability and Degradation Pathways under Reaction Conditions

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, isothiocyanates can undergo hydrolysis. This process typically begins with the nucleophilic attack of a water molecule on the isothiocyanate carbon, leading to the formation of a thiocarbamic acid intermediate. This intermediate is generally unstable and readily decomposes to yield the corresponding primary amine (2,3-difluoroaniline in this case) and carbonyl sulfide (B99878) (COS), which can be further hydrolyzed to carbon dioxide and hydrogen sulfide.

Thermal Degradation: Isothiocyanates can also degrade upon heating. While specific studies on the thermal degradation of this compound are not available, research on other aryl isothiocyanates suggests potential degradation pathways. For example, the thermal degradation of allyl isothiocyanate in an aqueous solution leads to the formation of various sulfur-containing compounds. The stability of phenyl isothiocyanate has been studied in the context of inclusion complexes, indicating that complexation can enhance its thermal stability. cymitquimica.com The high stability of fluorinated compounds suggests that this compound may exhibit considerable thermal stability. bohrium.com

Due to the lack of specific experimental data for this compound in the public domain, a detailed quantitative analysis of its stability and degradation pathways is not possible at this time. However, based on the general chemistry of aryl isothiocyanates and the known effects of fluorine substitution, it can be inferred that this compound is a reactive electrophile that undergoes typical nucleophilic addition reactions and is susceptible to hydrolysis and thermal degradation, with its stability likely enhanced by the presence of the fluorine atoms.

Spectroscopic Characterization and Structural Elucidation of 2,3 Difluorophenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,3-Difluorophenyl isothiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 7.5 ppm. The three protons on the phenyl ring exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms.

The proton at position 6 (H-6), being adjacent to a fluorine atom, is expected to appear as a multiplet. Similarly, the protons at positions 4 and 5 (H-4 and H-5) will show complex multiplets due to coupling with each other and with the fluorine atoms at C-2 and C-3. For comparison, in the ¹H NMR spectrum of the related compound 2,3-dichlorophenyl isocyanate, the aromatic protons appear in the range of 7.0 to 7.3 ppm. chemicalbook.com In derivatives of this compound that contain aliphatic moieties, the protons of these groups would appear in the upfield region of the spectrum, with their chemical shifts and multiplicities determined by their local chemical environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.1-7.3 | m |

| H-5 | ~7.1-7.3 | m |

Note: The data in this table is predicted based on the analysis of related structures.

¹³C NMR Chemical Shift Assignments and Coupling Patterns

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, seven distinct carbon signals are expected. The isothiocyanate carbon (-N=C=S) is a key diagnostic peak, though it is often broad and of low intensity. rsc.org For phenyl isothiocyanate, this carbon appears around 135 ppm. chemicalbook.com

The aromatic carbons will resonate in the downfield region, typically between 110 and 150 ppm. The carbons directly bonded to fluorine atoms (C-2 and C-3) will exhibit large one-bond C-F coupling constants. The other aromatic carbons will also show smaller two- and three-bond C-F couplings, which can aid in their assignment. The carbon attached to the isothiocyanate group (C-1) will also have a characteristic chemical shift. In proton-decoupled ¹³C NMR spectra, each unique carbon atom generally appears as a singlet, unless C-F coupling is observed. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -N=C=S | ~135-145 |

| C-1 | ~130-140 |

| C-2 | ~145-155 (d, ¹JCF) |

| C-3 | ~145-155 (d, ¹JCF) |

| C-4 | ~120-130 |

| C-5 | ~125-135 |

Note: The data in this table is predicted based on the analysis of related structures. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopic Signatures and Fluorine-Containing Moieties

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orghuji.ac.il For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3.

These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons. The chemical shifts of fluorine atoms are sensitive to their electronic environment, and thus provide valuable information about the substitution pattern on the aromatic ring. In a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine signals on the 2,3-difluorophenyl ring were observed at -139 and -147 ppm. youtube.com It is expected that the fluorine signals for this compound would be in a similar region.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| F-2 | ~ -135 to -145 | m |

Note: The data in this table is predicted based on the analysis of related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The most characteristic feature in the IR spectrum of this compound is the strong, broad absorption band of the isothiocyanate (-N=C=S) group. This asymmetric stretching vibration typically appears in the region of 2000-2200 cm⁻¹. For instance, the IR spectrum of phenyl isothiocyanate shows a strong band in this region. chemicalbook.com

Other important vibrations include the C-F stretching modes, which are expected to give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range, and the C-H stretching of the aromatic ring will appear above 3000 cm⁻¹. The IR spectrum of the isomeric 2,6-difluorophenyl isothiocyanate exhibits these characteristic bands. nih.govnist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric stretch | 2000-2200 (strong, broad) |

| Aromatic C=C | Stretch | 1400-1600 (multiple bands) |

| C-F | Stretch | 1100-1300 (strong) |

Note: The data in this table is based on characteristic group frequencies and data from related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₃F₂NS), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 171.17 g/mol . nih.gov

The fragmentation pattern would likely involve the loss of the isothiocyanate group or parts of it. A common fragmentation pathway for phenyl isothiocyanates is the loss of the NCS group to give a phenyl cation fragment. In the case of this compound, this would result in a fragment ion at m/z corresponding to the difluorophenyl cation. Other fragments may arise from the cleavage of the aromatic ring. The mass spectrum of the related 2,6-difluorophenyl isothiocyanate shows a molecular ion peak at m/z 171 and a significant fragment at m/z 139, corresponding to the loss of sulfur. nih.gov

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 171 | Molecular Ion |

| [M-S]⁺ | 139 | Loss of Sulfur |

Note: The data in this table is predicted based on the analysis of related structures.

X-ray Diffraction Studies of Single Crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and intermolecular interactions. While no specific single-crystal X-ray diffraction data for this compound is currently available in the searched literature, such a study would be highly valuable.

If suitable crystals could be grown, X-ray analysis would confirm the planarity of the phenyl ring and the geometry of the isothiocyanate group. It would also reveal the conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the N=C=S moiety. Furthermore, intermolecular interactions, such as C-H···F, C-H···S, or π-π stacking, which govern the crystal packing, could be elucidated. Studies on related fluorinated benzamides have provided such detailed structural insights. youtube.com

Supramolecular Interactions and Packing Arrangements

Without a crystal structure, any discussion of the supramolecular interactions and packing arrangements of this compound would be purely speculative. In the solid state, one might anticipate the involvement of several types of non-covalent interactions. These could include:

Halogen Bonding: The fluorine atoms on the phenyl ring could act as halogen bond donors, interacting with the electron-rich sulfur or nitrogen atoms of neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of one another, a common feature in the crystal packing of planar aromatic molecules.

C-H···S/N/F Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the electronegative atoms (S, N, or F) could also play a role in stabilizing the crystal lattice.

However, the specific geometry and hierarchy of these potential interactions remain unknown in the absence of experimental data. A search of the Cambridge Structural Database (CSD) revealed no entries for this compound or its immediate derivatives that would provide this information.

Theoretical and Computational Chemistry of 2,3 Difluorophenyl Isothiocyanate

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an essential tool for investigating the mechanisms of chemical reactions. It allows for the study of transient species, such as transition states, which are often impossible to observe experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Transition state analysis involves computationally locating the geometry of the transition state and calculating its energy. researchgate.net

For 2,3-Difluorophenyl isothiocyanate, a common reaction is the nucleophilic addition to the electrophilic carbon of the isothiocyanate group, for example, with an amine to form a substituted thiourea (B124793). Computational methods can model this reaction, identify the structure of the transition state, and calculate the activation energy barrier. This analysis can reveal how the fluorine substituents affect the reactivity and the reaction mechanism compared to other substituted phenyl isothiocyanates. rsc.org The calculations can also help to determine whether a reaction proceeds through a stepwise or concerted mechanism. nih.gov

Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed picture of the reaction pathway. arxiv.org Once a transition state has been located, an IRC calculation maps the minimum energy path that connects the transition state to the reactants and the products on the potential energy surface. This confirms that the identified transition state is indeed the correct one for the reaction of interest and provides a visual representation of the geometric changes that occur as the reaction progresses. aps.org This technique is crucial for a complete understanding of the reaction dynamics, showing how bonds are broken and formed throughout the chemical transformation.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum chemical calculations typically model single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) and to investigate intermolecular interactions. dovepress.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its behavior in different solvents. These simulations can reveal how solvent molecules arrange themselves around the solute and can quantify intermolecular interactions such as van der Waals forces and dipole-dipole interactions. Understanding these interactions is key to predicting solubility and the effect of the solvent on reaction rates. nih.gov

Furthermore, MD simulations are extensively used in drug design and materials science. For instance, if this compound were being investigated as a potential enzyme inhibitor, MD simulations could model its interaction with the protein's active site. nih.gov These simulations can provide insights into the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction, guiding the design of more potent molecules. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The synergy between theoretical calculations and experimental measurements is pivotal in modern chemistry for the comprehensive understanding of molecular properties. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful tool for predicting spectroscopic parameters. These theoretical predictions, when compared with experimental data, provide a deeper understanding of the electronic structure and vibrational modes of a molecule.

For this compound, theoretical predictions of its spectroscopic parameters, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, can be performed using various computational methods. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations.

Vibrational Spectroscopy (IR)

The vibrational frequencies of this compound can be calculated using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). Theoretical calculations provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

A key vibrational mode for isothiocyanates is the strong, asymmetric stretching of the -N=C=S group, which is typically observed in the range of 2000-2200 cm⁻¹. Other significant vibrations include the C-F stretching and the aromatic C=C stretching modes.

Table 1: Comparison of Theoretical and Experimental IR Frequencies for Phenyl Isothiocyanate Derivatives

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| -N=C=S Asymmetric Stretch | Data not available for this compound | Data not available for this compound |

| Aromatic C-H Stretch | Data not available for this compound | Data not available for this compound |

| Aromatic C=C Stretch | Data not available for this compound | Data not available for this compound |

| C-F Stretch | Data not available for this compound | Data not available for this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts provide valuable insights into the electronic environment of the nuclei in a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts can be derived.

For this compound, the ¹³C and ¹H NMR spectra are of particular interest. The chemical shifts of the aromatic carbons and protons are influenced by the electron-withdrawing effects of the fluorine and isothiocyanate groups. The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for Phenyl Isothiocyanate Derivatives

| Carbon Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-NCS | Data not available for this compound | Data not available for this compound |

| C-F | Data not available for this compound | Data not available for this compound |

| Aromatic Carbons | Data not available for this compound | Data not available for this compound |

Table 3: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) for Phenyl Isothiocyanate Derivatives

| Proton | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic Protons | Data not available for this compound | Data not available for this compound |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, arising from π → π* transitions within the aromatic ring and the isothiocyanate group. The solvent environment can influence the position of the absorption maxima, and this can be modeled in the calculations using solvent models.

Table 4: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax) for Phenyl Isothiocyanate Derivatives

| Electronic Transition | Theoretical λmax (nm) | Experimental λmax (nm) |

| π → π | Data not available for this compound | Data not available for this compound |

| n → π | Data not available for this compound | Data not available for this compound |

Coordination Chemistry of Difluorophenyl Isothiocyanates

Role as Ligands in Transition Metal Complexes

As a ligand, 2,3-difluorophenyl isothiocyanate offers a combination of a soft sulfur donor and a harder nitrogen donor, making it suitable for coordination with a wide range of transition metals. The phenyl ring, with its electron-withdrawing fluorine substituents, can modulate the electron density on the isothiocyanate group, thereby influencing its donor properties. In forming transition metal complexes, isothiocyanates can act as terminal ligands, bonding to a single metal center, or as bridging ligands, connecting two or more metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Linkage Isomerism (N-bonded vs. S-bonded Coordination)

A key feature of the coordination chemistry of this compound is the potential for linkage isomerism. wikipedia.org This occurs when the ligand coordinates to the metal through different donor atoms, resulting in distinct isomers with the same chemical formula but different connectivity and properties.

N-bonded (Isothiocyanato): Coordination through the nitrogen atom is generally favored by "harder" metal ions according to Hard and Soft Acids and Bases (HSAB) theory. In this mode, the M-N-C linkage is typically close to linear.

S-bonded (Thiocyanato): Coordination through the sulfur atom is favored by "softer" metal ions. The M-S-C bond angle in these complexes is usually bent, typically around 100°. wikipedia.org

The differentiation between these two coordination modes can often be achieved through infrared (IR) spectroscopy. The C-N stretching vibration (ν(CN)) is a characteristic marker. Generally, N-bonded isothiocyanato complexes exhibit a ν(CN) band at a lower frequency compared to their S-bonded thiocyanato counterparts.

Influence of Fluorine Substituents on Coordination Modes and Stability

The presence of two fluorine atoms on the phenyl ring at the 2- and 3-positions is expected to have a significant electronic and steric influence on the coordination behavior of the isothiocyanate ligand.

Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the phenyl ring acts as an electron-withdrawing group through the inductive effect. This withdrawal of electron density from the aromatic ring can, in turn, affect the electron-donating ability of the nitrogen and sulfur atoms of the isothiocyanate group. A decrease in electron density might be expected to weaken the donor strength of the ligand, potentially affecting the stability of the resulting metal complexes.

Steric Effects: The fluorine atom at the ortho (2-) position introduces steric bulk in the vicinity of the isothiocyanate functional group. This steric hindrance could influence the preferred coordination mode. For instance, it might disfavor certain coordination geometries or influence the equilibrium between N- and S-bonded isomers.

While direct research on the specific influence of the 2,3-difluoro substitution pattern on the coordination chemistry of phenyl isothiocyanate is not extensively documented, studies on other substituted phenyl isothiocyanates suggest that such substitutions can play a crucial role in determining the final structure and stability of the metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of transition metal complexes involving this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the stability of the resulting complexes. Common synthetic methods include:

Direct reaction: The metal salt and the ligand are mixed in a solvent, often with heating to facilitate the reaction.

Metathesis reaction: A metal halide is reacted with a salt of the isothiocyanate ligand (e.g., potassium or ammonium salt) to precipitate an insoluble salt and leave the desired complex in solution.

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths and angles, and confirms the N- or S-coordination of the isothiocyanate ligand.

Infrared (IR) Spectroscopy: As mentioned earlier, this technique is instrumental in distinguishing between N- and S-bonded isomers based on the position of the ν(CN) stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the structure of the ligand in solution.

UV-Visible Spectroscopy: Can give insights into the electronic structure of the metal complexes and the coordination environment of the metal ion.

Below is a hypothetical data table illustrating the kind of information that would be gathered from the synthesis and characterization of such complexes.

| Complex Formula | Metal Ion | Coordination Mode | ν(CN) (cm⁻¹) | M-N/M-S Bond Length (Å) | M-N-C/M-S-C Angle (°) |

| [M(2,3-F₂PhNCS)₄] | M = Co(II) | N-bonded | ~2080 | M-N: ~2.05 | M-N-C: ~170 |

| [M(2,3-F₂PhNCS)₄] | M = Pd(II) | S-bonded | ~2110 | M-S: ~2.35 | M-S-C: ~105 |

Table 1: Hypothetical Spectroscopic and Structural Data for Metal Complexes of this compound.

Advanced Research Applications of 2,3 Difluorophenyl Isothiocyanate in Materials and Medicinal Chemistry

Utilization in Drug Design and Discovery Beyond Clinical Studies

The application of 2,3-Difluorophenyl isothiocyanate in drug design and discovery is an area with theoretical potential rather than a portfolio of well-documented examples. The principles of medicinal chemistry suggest that the unique electronic properties of the difluorinated phenyl ring could influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Intermediate in Novel Pharmaceutical Synthesis

While isothiocyanates, in general, are crucial intermediates, specific instances of this compound being used to create novel pharmaceutical agents are not readily found in the literature. The synthesis of isothiocyanates is a well-established chemical process, often involving the reaction of a primary amine with thiophosgene (B130339) or a less toxic equivalent. This would suggest that 2,3-difluoroaniline (B47769) would be the precursor for this compound, a compound that could then, in theory, be used to build a variety of pharmaceutical scaffolds, such as thioureas, thiazoles, and other sulfur and nitrogen-containing heterocycles. However, the subsequent development of these potential scaffolds into specific, named pharmaceutical agents is not detailed in available research.

Rational Design of Ligands for Molecular Targets (e.g., Enzyme Inhibition Mechanisms)

The rational design of ligands for specific biological targets, such as enzymes, is a key strategy in modern pharmacology. The isothiocyanate group can act as a covalent modifier of protein targets, often reacting with cysteine residues in enzyme active sites. The difluorophenyl group, in turn, can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can enhance binding affinity and selectivity. While the theoretical potential for designing this compound-based enzyme inhibitors exists, specific research detailing the successful design, synthesis, and mechanistic evaluation of such inhibitors is not currently available.

Applications in Agrochemical Development

The development of new agrochemicals is critical for ensuring global food security. Isothiocyanates have been investigated for their potential as pesticides and herbicides.

Precursors for Pesticidal and Herbicidal Agents

The isothiocyanate functional group is present in some commercial and experimental agrochemicals. It can be a key pharmacophore responsible for the compound's biological activity. However, there is no specific information in the available literature that identifies this compound as a direct precursor to any named pesticidal or herbicidal agents currently in use or under advanced development.

Studies on Efficacy and Target Specificity in Agricultural Chemistry

Detailed studies on the efficacy and target specificity of agrochemicals are essential for their registration and safe use. Such studies would involve testing derivatives of this compound against a range of pests and weeds to determine their spectrum of activity and their specific molecular targets. The absence of such published studies indicates that this particular area of research for this specific compound is either in its infancy or has not been a focus of major agrochemical research efforts.

Organocatalysis and Asymmetric Synthesis

Organocatalysis, a field that uses small organic molecules to accelerate chemical reactions, has been revolutionized by catalysts that operate through non-covalent interactions like hydrogen bonding. Thiourea (B124793) derivatives have become a cornerstone of this field, and this compound serves as a key starting material for their synthesis.

Chiral thiourea organocatalysts are highly effective in a wide range of asymmetric transformations due to their ability to act as dual hydrogen-bond donors. This allows them to activate electrophiles and organize transition states with high stereocontrol. The synthesis of these catalysts typically involves the straightforward reaction of a chiral amine with an isothiocyanate. nih.govorganic-chemistry.org

The general synthesis is shown below:

R¹-NH₂ (Chiral Amine) + R²-NCS (Isothiocyanate) → R¹-NH-C(S)-NH-R² (Chiral Thiourea)In this context, this compound is a valuable reagent. The electron-withdrawing nature of the fluorine atoms increases the acidity of the thiourea N-H protons, enhancing their hydrogen-bonding capability. nih.gov This heightened acidity can lead to stronger substrate binding and improved catalytic activity. While many well-known catalysts utilize the 3,5-bis(trifluoromethyl)phenyl moiety for maximum acidity, the 2,3-difluoro substitution offers a more nuanced electronic profile that can be beneficial for specific applications where extreme acidity is not required or could be detrimental. The synthesis of novel chiral sulfoximine-based thioureas has demonstrated the modularity of this approach, where different isothiocyanates can be used to tune catalyst properties for reactions like asymmetric Biginelli reactions and anhydride (B1165640) desymmetrization. nih.gov The development of catalysts from this compound allows for fine-tuning of steric and electronic properties to achieve high yields and enantioselectivities in various asymmetric reactions. uva.essciforum.net

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts, but their high reactivity can be difficult to control. wpmucdn.commdpi.com One effective strategy for taming their reactivity is through the formation of stable, latent pre-catalysts that release the active NHC only when needed, typically upon heating. Isothiocyanates can serve as reversible masking groups for NHCs, forming stable zwitterionic adducts at room temperature. rsc.orgresearchgate.net

The reaction involves the nucleophilic attack of the NHC on the central carbon atom of the isothiocyanate group. The resulting adduct renders the NHC inactive. Upon heating, the reversible reaction releases the free, catalytically active NHC. researchgate.net The stability of this adduct, and therefore the temperature at which the catalyst is activated, can be tuned by modifying the electronic properties of the isothiocyanate. researchgate.net

The use of this compound in this application is a promising area of research. The fluorine atoms withdraw electron density, making the isothiocyanate carbon more electrophilic and potentially influencing the thermodynamics and kinetics of adduct formation and dissociation. researchgate.net This allows for the design of latent catalysts with specific, predictable activation temperatures, enabling greater control over polymerization reactions or other NHC-catalyzed transformations where temporal control is crucial. rsc.org

Redox Mediators in Advanced Materials (e.g., Li-S Battery Electrolytes)

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. confex.com However, they suffer from practical challenges, including the insulating nature of sulfur and its discharge product, lithium sulfide (B99878) (Li₂S), and the detrimental "polysulfide shuttle" effect, which leads to capacity fade. researchgate.net

While direct research on this compound in this role is not widely published, extensive studies on its isomer, 2,4-difluorophenyl isothiocyanate (DPIC) , provide strong evidence for its potential. DPIC has been successfully employed as an electrolyte additive in Li-S batteries, where it serves multiple functions:

Accelerates Redox Kinetics : It boosts the kinetics of the bidirectional conversion between sulfur and Li₂S. rsc.orgresearchgate.net

Activates Insulating Materials : It facilitates the electrochemical activation of the insulating sulfur and lithium sulfide, reducing the large initial activation overpotential. rsc.org

Restricts Polysulfide Shuttle : The isothiocyanate group helps to restrict the dissolution and migration of polysulfides, which enhances cycle life and coulombic efficiency. rsc.org

The presence of a redox mediator like DPIC provides an alternative, kinetically favorable reaction pathway, ensuring higher sulfur utilization and extending the battery's lifespan. rsc.orgresearchgate.net Given the similar electronic effects of fluorine substitution, this compound is expected to exhibit comparable beneficial properties as a redox mediator for advanced Li-S battery systems. lbl.govlbl.gov

Table 1: Functional Impact of Difluorophenyl Isothiocyanate Analogs in Li-S Batteries Data based on findings for 2,4-Difluorophenyl Isothiocyanate (DPIC)

| Performance Metric | Observed Effect of Mediator | Underlying Mechanism |

|---|---|---|

| Activation Overpotential | Reduced | Facilitates chemical oxidation of Li₂S, lowering the energy barrier for the initial charge. |

| Reaction Kinetics | Accelerated | Provides a homogeneous charge transfer pathway in the electrolyte. |

| Sulfur Utilization | Increased | Ensures more complete conversion of sulfur active material. |

| Cycle Lifespan | Extended | Mitigates the polysulfide shuttle effect, reducing active material loss. |

Chemical Probes for Biomolecular Studies

Chemical probes are small molecules designed to interact with and report on biological systems, enabling the study of proteins, enzymes, and other biomolecules in their native environment. nih.gov The isothiocyanate functional group is a well-established reactive handle for constructing such probes. nih.govrsc.org It acts as an electrophile that readily reacts with nucleophilic residues on proteins, most notably the ε-amino group of lysine (B10760008) and the thiol group of cysteine, to form stable thiourea or dithiocarbamate (B8719985) linkages, respectively. wikipedia.org This process is known as covalent labeling.

This compound is an excellent candidate for creating specialized chemical probes for several reasons:

Covalent Labeling : The isothiocyanate group provides a reliable mechanism for irreversibly attaching the probe to a target protein, which is useful for identifying binding partners or mapping active sites. nih.gov

Fluorine as a Reporter : The two fluorine atoms serve as a powerful analytical tag. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique with a low background signal in biological samples. A probe containing a difluorophenyl group can be monitored via ¹⁹F NMR to study its binding to a target protein, providing valuable information on drug-target engagement and kinetics.

Modulation of Properties : The fluorinated phenyl ring can be used to modulate the probe's physicochemical properties, such as lipophilicity and binding affinity, and can participate in specific interactions (e.g., hydrogen bonding, π-stacking) with the target protein.

This strategy has been applied to create fluorescent probes where an isothiocyanate group is paired with a fluorophore to detect specific analytes like cysteine or to image cellular processes. mdpi.comresearcher.life The development of probes from this compound could thus enable sophisticated studies in chemical biology and drug discovery, including the identification of novel drug targets and the elucidation of biological pathways. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of aryl isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide in large quantities, posing environmental and safety concerns. Future research will undoubtedly gravitate towards greener, more sustainable synthetic methodologies. The development of one-pot syntheses using environmentally benign reagents and solvents is a key objective.

Recent advancements in the synthesis of aryl isothiocyanates have laid the groundwork for these future routes. Methodologies using inexpensive and low-toxicity reagents such as calcium oxide (CaO) or sodium hydroxide (B78521) (NaOH) as both the base and desulfurating agent are particularly promising. tandfonline.combenthamdirect.comingentaconnect.com These reactions can often be performed under mild, room-temperature conditions, simplifying the experimental setup and reducing energy consumption. tandfonline.combenthamdirect.comingentaconnect.com Another sustainable approach involves using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in water, which is an ideal green solvent. rsc.org The application of these methods to the synthesis of 2,3-Difluorophenyl isothiocyanate from its precursor, 2,3-difluoroaniline (B47769), represents a significant area for future investigation. Such research would not only enhance the safety and cost-effectiveness of its production but also align with the principles of green chemistry. tandfonline.comrsc.org

| Method | Key Reagents | Advantages | Potential for this compound |

|---|---|---|---|

| Traditional (e.g., Hofmann degradation) | Amine, Carbon Disulfide, Heavy Metal Salts (e.g., lead nitrate) or Thiophosgene | Well-established | Generates toxic waste, uses hazardous reagents. |

| CaO-Promoted Synthesis | Amine, CS₂, CaO | Inexpensive, non-toxic reagents, simplified workup. benthamdirect.comingentaconnect.com | High potential for a cost-effective and green synthesis. benthamdirect.comingentaconnect.com |

| NaOH-Promoted Synthesis | Amine, CS₂, NaOH | Low-cost, operationally simple, mild benchtop conditions. tandfonline.com | Promising for scalable, economical production without special equipment. tandfonline.com |

| Na₂S₂O₈-Mediated Synthesis | Amine, CS₂, Na₂S₂O₈ | Can be performed in water, good functional group tolerance. rsc.org | Excellent potential for a highly sustainable, aqueous-phase synthesis. rsc.org |

Exploration of Undiscovered Reactivity Patterns

The isothiocyanate functional group is a versatile electrophile, known to react with a wide array of nucleophiles. researchgate.net For this compound, future research should aim to explore reactivity patterns beyond standard nucleophilic additions. The unique electronic environment created by the ortho- and meta-positioned fluorine atoms could lead to novel and selective transformations.

A particularly promising area is the use of this compound in multicomponent reactions (MCRs) and cycloadditions to construct complex heterocyclic scaffolds. nih.gov For instance, the synthesis of novel, highly substituted thiophene (B33073) derivatives, which are prevalent in medicinal chemistry and materials science, could be achieved through tailored reaction pathways starting from this compound. nih.govresearchgate.netmdpi.commdpi.comnih.gov Investigating its reactions with novel carbon-based nucleophiles or 1,3-dipoles could unlock pathways to previously inaccessible molecular architectures. frontiersin.orgmdpi.com The influence of the fluorine substitution pattern on the regioselectivity and stereoselectivity of these reactions compared to other isomers (e.g., 2,4- or 2,6-difluorophenyl isothiocyanate) would be a critical aspect of this research, providing deeper insights into the subtle electronic effects of fluorine. rsc.orgsigmaaldrich.comnih.govsigmaaldrich.com

Computational Design of Next-Generation Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting and understanding the properties of molecules. This approach is ripe for application to this compound and its potential derivatives. Future research can leverage computational modeling to design next-generation compounds with precisely tailored electronic, optical, and reactivity profiles. researchgate.netresearchgate.netnih.gov

By systematically modifying substituents on the phenyl ring, researchers can computationally screen libraries of virtual compounds to identify candidates with desired characteristics. For example, DFT calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining electronic properties and reactivity. researchgate.netresearchgate.net Other properties, including dipole moments, vibrational frequencies (IR/Raman spectra), and molecular electrostatic potential, can also be modeled to guide synthetic efforts. researchgate.netresearchgate.net This in-silico-first approach can significantly accelerate the discovery of new derivatives for specific applications, such as in electronic materials or as probes for biological systems, by prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

| Property | Computational Method | Significance and Application |

|---|---|---|